Sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate
Description
Structural Characterization of Sodium 2,3-Di(heptadecanoyloxy)propyl 2,3-Dihydroxypropyl Phosphate
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is sodium [(2R)-2,3-di(heptadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate , reflecting its precise stereochemical and functional group arrangement. The naming convention follows these key features:
- Core glycerol backbone : Two glycerol moieties form the structural foundation. The first glycerol (at positions sn-1 and sn-2) is esterified with heptadecanoic acid (C17:0) chains, while the second glycerol (at sn-3) is linked to a phosphate group.
- Stereochemical designation : The (2R) configuration specifies the absolute stereochemistry of the central carbon in the first glycerol unit, critical for molecular orientation.
- Functional groups : The sodium counterion neutralizes the phosphate group’s negative charge, and the 2,3-dihydroxypropyl moiety retains two free hydroxyl groups, enabling hydrogen bonding.
The stereochemistry is further clarified by the SMILES notation:
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCC.[Na+]
Here, the [C@H] symbol denotes the R-configuration at the second carbon of the first glycerol.
Molecular Geometry and Bonding Analysis
The molecule exhibits a bifurcated structure:
- Hydrophobic domain : Two fully saturated C17 acyl chains (heptadecanoyl groups) create a rigid, linear tail region. Each chain spans 17 carbons with a terminal methyl group, contributing to strong van der Waals interactions.
- Hydrophilic headgroup : A phosphorylated glycerol unit forms the polar region. The sodium ion coordinates with the phosphate’s oxygen atoms, stabilizing the negative charge.
Key bonding interactions :
- Ester linkages : Connect heptadecanoic acids to the first glycerol’s sn-1 and sn-2 positions.
- Phosphoester bond : Links the first glycerol’s sn-3 position to the phosphate group.
- Hydrogen bonds : The free hydroxyl groups on the second glycerol interact with water or adjacent polar molecules.
Molecular formula : C40H78NaO10P
Molecular weight : 773.0 g/mol.
Table 1: Bond Lengths and Angles in Key Functional Groups
| Bond/Angle | Measurement (Å/degrees) |
|---|---|
| P–O (phosphate) | 1.49–1.61 Å |
| C–O (ester) | 1.34 Å |
| O–C–O (ester) | 117° |
| Dihedral (acyl chain) | 180° (all-trans) |
Comparative Analysis with Natural Glycerophospholipid Analogues
Natural glycerophospholipids, such as phosphatidylglycerols (PGs) and phosphatidylserines (PSs), share structural motifs with this synthetic compound but differ in critical ways:
Fatty Acid Composition
- Synthetic compound : Features two identical, fully saturated C17:0 chains.
- Natural PGs : Typically contain mixed acyl chains (e.g., C16:0/C18:1 in PG(16:0/18:1)) or polyunsaturated variants (e.g., PG(18:3/16:0)).
Headgroup Variability
- Synthetic headgroup : A second glycerol unit with two free hydroxyls, creating a bis-glycerophosphate structure.
- Natural PG headgroups : Often include additional modifications, such as glycosylation or sulfonation, absent in the synthetic analogue.
Biophysical Implications
- Membrane fluidity : The saturated C17 chains increase lipid packing density compared to natural PGs with unsaturated chains, raising the phase transition temperature.
- Charge distribution : The sodium ion provides monovalent charge stabilization, whereas natural PGs may associate with divalent cations (e.g., Mg2+) in biological membranes.
Table 2: Comparison with Natural Phosphatidylglycerols
| Feature | Synthetic Compound | Natural PG (e.g., PG(16:0/18:1)) |
|---|---|---|
| Acyl chains | C17:0/C17:0 | C16:0/C18:1 |
| Headgroup | Glycerophosphate | Glycerophosphate + modifications |
| Molecular weight | 773.0 g/mol | ~750–800 g/mol |
| Charge neutralization | Sodium ion | Magnesium/calcium ions |
| Hydrophobicity index | Higher (saturated tails) | Lower (unsaturated tails) |
Properties
Molecular Formula |
C40H78NaO10P |
|---|---|
Molecular Weight |
773.0 g/mol |
IUPAC Name |
sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C40H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39(43)47-35-38(36-49-51(45,46)48-34-37(42)33-41)50-40(44)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37-38,41-42H,3-36H2,1-2H3,(H,45,46);/q;+1/p-1 |
InChI Key |
KPXRLCBGVWDJKW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate typically involves the esterification of glycerol with heptadecanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions may be used to modify the phosphate group.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different properties and applications, making them valuable in further research and industrial processes .
Scientific Research Applications
Structural and Biochemical Properties
Sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate has a molecular formula of and a molecular weight of approximately 773.0 g/mol. Its structure features two heptadecanoyloxy groups attached to a glycerol backbone, which enhances its amphiphilic characteristics and allows it to form micelles and liposomes in aqueous environments .
Applications in Drug Delivery Systems
Liposome Formation: The compound's ability to self-assemble into lipid bilayers makes it an ideal candidate for drug delivery systems. Liposomes formed from this compound can encapsulate hydrophilic drugs, improving their solubility and bioavailability. This property is particularly beneficial for delivering poorly soluble pharmaceuticals .
Targeted Therapy: By modifying the surface properties of liposomes with this compound, researchers can enhance the targeting capabilities of drug delivery systems. Functionalization with specific ligands allows for targeted delivery to cancer cells or inflamed tissues, thereby reducing side effects and improving therapeutic outcomes .
Biomedical Applications
Antimicrobial Activity: Studies have shown that phospholipid derivatives exhibit antimicrobial properties. This compound has been evaluated for its potential to inhibit bacterial growth, making it a candidate for use in antimicrobial formulations .
Cell Membrane Models: The compound is also utilized in creating artificial cell membranes for research purposes. These models help in studying membrane dynamics and interactions with various biomolecules, providing insights into cellular processes and drug interactions .
Material Science Applications
Nanomaterials Development: this compound is used in synthesizing nanomaterials due to its surfactant properties. It aids in stabilizing nanoparticles during synthesis and can influence their size and morphology, which is crucial for applications in catalysis and electronics .
Biodegradable Polymers: The incorporation of this compound into polymer matrices can enhance the biodegradability of plastics. Its phospholipid nature promotes hydrolysis and breakdown in environmental conditions, contributing to sustainable material solutions .
Case Studies
Mechanism of Action
The mechanism of action of Sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate involves its interaction with specific molecular targets and pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
Acyl Chain Length and Saturation
- Target Compound: Features two fully saturated heptadecanoyl (C17:0) chains. The longer chain length increases hydrophobicity, enhancing membrane stability and phase transition temperature compared to shorter-chain analogs .
- OM-294-DP: A triacylated Lipid A mimic with two phosphate groups and shorter acyl chains (unspecified in ). Its immunostimulatory activity is attributed to phosphate group interactions with Toll-like receptor 4 (TLR4) .
- DMPG (1,2-Dimyristoyl-sn-glycero-3-phosphorylglycerol) : Contains myristoyl (C14:0) chains and a glycerol phosphate head group. Shorter chains reduce melting temperature and increase fluidity compared to the target compound .
- Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate : Incorporates unsaturated oleoyl (C18:1) chains, introducing kinks that lower phase transition temperatures and enhance membrane flexibility .
Head Group Modifications
- Target Compound : 2,3-Dihydroxypropyl phosphate provides a neutral-to-negative charge at physiological pH, influencing electrostatic interactions with proteins or nucleic acids.
- Distearoylphosphatidylcholine (DSPC) : A phosphatidylcholine with a zwitterionic choline head group, enabling spontaneous bilayer formation and compatibility with cell membranes .
- Sodium Glycerophosphate : A simplified analog lacking acyl chains, exhibiting high water solubility and serving as a metabolic intermediate in phospholipid biosynthesis .
Physicochemical Properties
Research Findings and Mechanistic Insights
- Chain Length vs. Bioactivity : Longer acyl chains (e.g., C17:0 in the target compound) enhance lipid packing and reduce permeability, advantageous for sustained-release formulations .
- Head Group Charge: Neutral phosphate head groups (as in the target compound) minimize non-specific protein binding compared to cationic choline derivatives like DSPC .
- Stereochemical Influence : The (R)-configuration in synthetic analogs (e.g., ) ensures proper orientation in biological membranes, mimicking natural phospholipid asymmetry .
Biological Activity
Sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate, commonly referred to as DSPG-Na, is a phospholipid compound with significant biological activities. This article explores its structure, properties, and various biological applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C57H97N3NaO13P
- Molecular Weight : 1086.4 g/mol
- CAS Registry Number : 200880-42-8
- Appearance : White to almost white powder or crystalline solid
The compound consists of a glycerol backbone with two heptadecanoyloxy groups and a phosphate moiety, which contributes to its amphiphilic nature. This structure allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for various biological applications.
Membrane Interaction
DSPG-Na exhibits significant membrane-interacting properties due to its phospholipid nature. It can form lipid bilayers and micelles, which are critical for drug delivery systems and membrane models. The ability to integrate into cellular membranes allows it to influence membrane fluidity and permeability.
Antimicrobial Activity
Research has demonstrated that DSPG-Na possesses antimicrobial properties. In vitro studies indicate that it can disrupt bacterial cell membranes, leading to cell lysis. This property is particularly useful in developing antimicrobial coatings for medical devices and surfaces.
Cell Signaling
DSPG-Na has been implicated in cell signaling pathways. Its interaction with specific receptors on cell membranes can trigger intracellular signaling cascades that affect cell proliferation and differentiation. This activity is crucial in therapeutic applications targeting cancer and regenerative medicine.
Case Studies
- Antimicrobial Coatings : A study evaluated the efficacy of DSPG-Na in coating surfaces of medical devices. Results showed a significant reduction in bacterial colonization compared to uncoated controls, highlighting its potential as an antimicrobial agent in clinical settings.
- Drug Delivery Systems : DSPG-Na was used in the formulation of liposomal drug delivery systems. These liposomes demonstrated enhanced drug encapsulation efficiency and improved bioavailability in vivo, indicating DSPG-Na's role as an effective carrier for therapeutic agents.
- Cell Culture Applications : In cellular assays, DSPG-Na was shown to enhance the adhesion and growth of various cell types on synthetic substrates, suggesting its utility in tissue engineering and regenerative medicine.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
